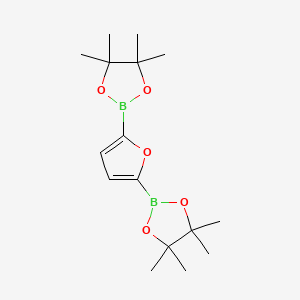

Furan-2,5-diboronic acid, pinacol ester

Description

BenchChem offers high-quality Furan-2,5-diboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2,5-diboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26B2O5/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQCCZCSUIHXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478448 | |

| Record name | Furan-2,5-diboronic acid, pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-83-8 | |

| Record name | 2,2′-(2,5-Furandiyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476004-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2,5-diboronic acid, pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Furan-2,5-diboronic acid, pinacol ester molecular weight

An In-depth Technical Guide to Furan-2,5-diboronic acid, pinacol ester

Abstract

Furan-2,5-diboronic acid, pinacol ester is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis. Its rigid furan core and two reactive boronic ester termini make it an invaluable monomer for the construction of conjugated polymers, a linker for creating complex molecular architectures, and a key intermediate in the development of novel materials for organic electronics and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via palladium-catalyzed Miyaura borylation, and an exploration of its primary applications, grounded in established chemical principles for researchers and professionals in drug development and materials science.

Core Properties and Chemical Identity

Furan-2,5-diboronic acid, pinacol ester is a stable, solid compound that is readily handled under standard laboratory conditions, although precautions against moisture are advisable for long-term storage to prevent hydrolysis of the boronic ester groups. Its identity is defined by the following key parameters.

| Identifier | Value | Source |

| Molecular Weight | 320.0 g/mol | [1] |

| Molecular Formula | C₁₆H₂₆B₂O₅ | [1] |

| CAS Number | 476004-83-8 | [1] |

| IUPAC Name | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan | N/A |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [2] |

| Shelf Life | Approximately 1095 days under proper storage | [2] |

Synthesis Pathway: Palladium-Catalyzed Miyaura Borylation

The most common and efficient method for preparing Furan-2,5-diboronic acid, pinacol ester is the palladium-catalyzed Miyaura borylation reaction. This protocol is widely adopted due to its high functional group tolerance, excellent yields, and the operational simplicity of using a stable, solid boron source.

Mechanistic Rationale

The synthesis starts from a dihalogenated furan, typically 2,5-dibromofuran. The choice of a palladium catalyst, specifically one with a bulky phosphine ligand like Pd(dppf)Cl₂, is critical. This catalyst facilitates the oxidative addition of the palladium center into the carbon-bromine bond of the furan ring. A weak base, such as potassium acetate (AcOK), is essential for promoting the transmetalation step, where the boronate group from bis(pinacolato)diboron is transferred to the palladium center, regenerating the catalyst and forming the desired product. The reaction is driven to completion under heat in a high-boiling aprotic solvent like 1,4-dioxane.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of Furan-2,5-diboronic acid, pinacol ester.

Step-by-Step Protocol

This protocol is a representative example adapted from established Miyaura borylation procedures[3]. Researchers should optimize conditions based on their specific equipment and scale.

-

Vessel Preparation: To a flame-dried Schlenk flask or sealed reaction vial, add 2,5-dibromofuran (1.0 eq), bis(pinacolato)diboron (2.2-2.5 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane via a syringe. The typical concentration is 0.1-0.5 M with respect to the starting 2,5-dibromofuran.

-

Reaction: Place the vessel in a preheated oil bath at 100°C and stir vigorously overnight. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid is typically purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Furan-2,5-diboronic acid, pinacol ester.

Applications in Modern Organic Synthesis

The utility of Furan-2,5-diboronic acid, pinacol ester stems from its ability to act as a rigid, bifunctional linker in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]

Monomer for Conjugated Polymers

A primary application is its use as a monomer in Suzuki polycondensation reactions. When reacted with a dihaloaromatic comonomer, it forms conjugated polymers. The furan unit introduces specific electronic properties and planarity into the polymer backbone, making these materials promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Linker in Complex Molecule Synthesis

In medicinal chemistry and total synthesis, it serves as a rigid scaffold to connect two different molecular fragments. By performing sequential Suzuki couplings, chemists can precisely control the introduction of diverse substituents at the 2- and 5-positions of the furan ring, enabling the construction of complex, three-dimensional molecules from simpler precursors.

Diagram of a Representative Suzuki Coupling

The diagram below illustrates the role of Furan-2,5-diboronic acid, pinacol ester as a central linker connecting two aryl halide (Ar-X) molecules.

Caption: Role as a bifunctional linker in a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity and reactivity of the compound.

-

Safety: The compound is classified as an irritant, causing skin irritation (H317) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

Storage: To prevent hydrolysis of the C-B bond, Furan-2,5-diboronic acid, pinacol ester should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere of argon or nitrogen.[2]

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a versatile and powerful reagent in synthetic chemistry. Its well-defined structure and dual reactivity, combined with a robust and accessible synthetic protocol, secure its role as a fundamental building block for the next generation of functional organic materials and complex molecular targets. Understanding its properties and the causality behind its synthesis and application is key to leveraging its full potential in research and development.

References

-

Furan-2-boronic acid pinacol ester - MySkinRecipes. MySkinRecipes. [Link]

-

2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. National Center for Biotechnology Information. [Link]

-

9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl] - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Furan-2-boronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Thermo Fisher Scientific. [Link]

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library. [Link]

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Virginia Tech. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Furan-2,5-diboronic Acid, Pinacol Ester

Introduction: The Strategic Importance of Furan-2,5-diboronic Acid, Pinacol Ester

Furan-2,5-diboronic acid, pinacol ester, scientifically known as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan, is a pivotal building block in modern organic synthesis, particularly in the fields of materials science and drug development. Its symmetrically functionalized furan core, equipped with two versatile boronic ester groups, allows for sequential and site-selective cross-coupling reactions. This enables the construction of complex molecular architectures, including conjugated polymers with unique optoelectronic properties and novel pharmaceutical scaffolds. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for its preparation.

Core Synthetic Strategies: A Comparative Overview

Two principal methodologies have proven most effective for the synthesis of furan-2,5-diboronic acid, pinacol ester: the Palladium-catalyzed Miyaura Borylation of a pre-functionalized furan ring and the more recent Iridium-catalyzed C-H activation approach on the parent furan heterocycle. The choice between these pathways is often dictated by the availability of starting materials, desired purity, and scalability.

| Synthetic Pathway | Starting Material | Catalyst System | Key Advantages | Key Considerations |

| Miyaura Borylation | 2,5-Dihalofuran (e.g., 2,5-dibromofuran) | Palladium catalyst (e.g., Pd(dppf)Cl₂) | High yields, well-established methodology | Requires synthesis of dihalogenated starting material |

| C-H Activation | Furan | Iridium catalyst (e.g., [Ir(OMe)(COD)]₂/dtbpy) | Atom economical, direct functionalization | Catalyst sensitivity, potential for side reactions |

Pathway 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a robust and widely utilized method for the formation of carbon-boron bonds.[1] It involves the cross-coupling of an aryl or vinyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1]

Mechanistic Rationale and Causality

The catalytic cycle of the Miyaura borylation is a well-understood process that underpins its reliability. The choice of each component is critical for a successful transformation.

-

The Catalyst System (Pd(dppf)Cl₂): The choice of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is deliberate. The bulky, electron-rich dppf ligand stabilizes the palladium center, promoting the oxidative addition of the aryl halide and preventing catalyst decomposition. The ferrocene backbone of the ligand provides a specific bite angle that is conducive to the reductive elimination step, which forms the desired product.

-

The Base (Potassium Acetate, KOAc): A mild base like potassium acetate is crucial. Its primary role is not to deprotonate the furan ring but to participate in a ligand exchange with the palladium(II) intermediate. This forms an acetato-palladium complex which is more reactive towards transmetalation with the diboron reagent. Using a strong base can lead to undesired side reactions, such as Suzuki-Miyaura cross-coupling between the newly formed boronic ester and any remaining starting material.

-

The Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle solid that serves as the source of the boronic ester moiety. The pinacol group provides steric bulk and electronic stability to the resulting boronic ester, making it amenable to purification by chromatography and storage.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is adapted from established methodologies for the diborylation of dihaloarenes.

Materials:

-

2,5-Dibromofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel (optional, boric acid treated)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromofuran (1.0 eq), bis(pinacolato)diboron (2.5 eq), and anhydrous potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 2,5-dibromofuran.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate. For challenging purifications where the product adheres strongly to silica, column chromatography using silica gel impregnated with boric acid can be employed to minimize decomposition of the boronic ester.[2]

Pathway 2: Iridium-Catalyzed C-H Activation

Direct C-H borylation has emerged as a more atom-economical and elegant approach, obviating the need for pre-halogenated substrates. Iridium-based catalytic systems have shown remarkable efficacy in this transformation.

Mechanistic Rationale and Causality

The iridium-catalyzed C-H borylation of heteroarenes is a complex process, but a generally accepted mechanism involves the oxidative addition of a C-H bond to an active iridium(III) species.

-

The Catalyst System ([Ir(OMe)(COD)]₂ and dtbpy): The combination of (1,5-cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(COD)]₂) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is a highly effective catalyst for the C-H borylation of heteroarenes.[3] The dtbpy ligand plays a crucial role in stabilizing the iridium center and influencing the regioselectivity of the borylation. The bulky tert-butyl groups on the bipyridine ligand create a sterically demanding environment around the metal center, which favors the borylation of the less hindered C-H bonds at the 2- and 5-positions of the furan ring.

-

Regioselectivity: For unsubstituted furan, the electronic properties and steric environment lead to a strong preference for borylation at the α-positions (2 and 5). When an equimolar amount of the diboron reagent is used, the reaction proceeds to afford the 2,5-bis(boryl)furan.[3]

Detailed Experimental Protocol: C-H Borylation

This protocol is based on established procedures for the iridium-catalyzed borylation of heteroarenes.[3]

Materials:

-

Furan

-

Bis(pinacolato)diboron (B₂pin₂)

-

(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(OMe)(COD)]₂)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Cyclohexane, anhydrous

-

Methanol

-

Dichloromethane

Procedure:

-

In a glovebox, to a Schlenk tube, add [Ir(OMe)(COD)]₂ (0.015 eq) and dtbpy (0.03 eq).

-

Add anhydrous cyclohexane to dissolve the catalyst and ligand.

-

Add bis(pinacolato)diboron (1.0 eq) to the solution.

-

Add furan (1.0 eq) to the reaction mixture.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a small amount of water.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a solid. It can be purified by washing with cold methanol to remove unreacted starting materials and byproducts, followed by drying under vacuum. If further purification is needed, recrystallization from a suitable solvent system like hexanes/ethyl acetate can be performed.

Conclusion: A Versatile Intermediate for Innovation

The synthesis of furan-2,5-diboronic acid, pinacol ester is a critical enabling technology for researchers in materials science and medicinal chemistry. Both the Miyaura borylation and iridium-catalyzed C-H activation pathways offer viable and effective routes to this important building block. The choice of method will depend on the specific needs of the researcher, including starting material availability, scalability, and atom economy considerations. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and efficiently synthesize this versatile compound, paving the way for future innovations.

References

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]

-

Tani, K., & Tanimori, S. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Letters in Organic Chemistry, 12(8), 582-585. [Link]

-

Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). Iridium‐Catalyzed Direct Borylation of Five‐Membered Heteroarenes by Bis(pinacolato)diboron: Regioselective, Stoichiometric, and Room Temperature Reactions. Angewandte Chemie International Edition, 41(16), 3056-3058. [Link]

-

Melvin, P. R., Hazari, N., Lant, H. M., & Peczak, I. L. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4534-4537. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Furan-2,5-diboronic acid, pinacol ester

Introduction

Furan-2,5-diboronic acid, pinacol ester (CAS No. 476004-83-8) is a key bifunctional building block in modern organic synthesis and materials science.[1] Its rigid furan core, combined with the versatile reactivity of the two pinacol boronate ester groups, makes it an invaluable reagent for the construction of complex conjugated polymers, novel pharmaceuticals, and advanced organic electronic materials through cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.

The precise structural elucidation and purity assessment of this reagent are paramount to ensure reproducibility and success in its synthetic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for Furan-2,5-diboronic acid, pinacol ester, offering insights into the interpretation of its spectral features and outlining standardized protocols for data acquisition.

Molecular Structure and Key Features

The structure of Furan-2,5-diboronic acid, pinacol ester, is characterized by a central furan ring symmetrically substituted at the 2 and 5 positions with pinacol boronate ester groups. This symmetry has important implications for its spectroscopic signatures, particularly in NMR.

Caption: Molecular Structure of Furan-2,5-diboronic acid, pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of Furan-2,5-diboronic acid, pinacol ester. Due to the molecule's C2v symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, exhibiting two main signals corresponding to the protons on the furan ring and the methyl protons of the two equivalent pinacol groups.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Singlet (s) | 2H | Furan CH (H-3, H-4) |

| ~ 1.3 - 1.4 | Singlet (s) | 24H | Pinacol CH ₃ |

Causality Behind Predictions:

-

Furan Protons: In the mono-substituted Furan-2-boronic acid, pinacol ester, the furan protons appear at distinct chemical shifts. However, in the 2,5-disubstituted analog, the protons at the 3 and 4 positions are chemically and magnetically equivalent due to the molecule's symmetry. This equivalence results in a single signal (a singlet) for these two protons. The electron-withdrawing nature of the boronate esters deshields these protons, placing their signal in the aromatic region, typically downfield.

-

Pinacol Protons: The 24 protons of the four methyl groups on each of the two pinacol moieties are also equivalent due to free rotation around the C-C and C-O bonds. This results in a sharp, intense singlet. This signal is expected in the aliphatic region, typically around 1.3 ppm.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing a reduced number of signals.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | Furan C -B (C-2, C-5) |

| ~ 120 - 125 | Furan C -H (C-3, C-4) |

| ~ 84 - 85 | Pinacol C -O |

| ~ 24 - 25 | Pinacol C H₃ |

Causality Behind Predictions:

-

Furan Carbons: The two carbons directly attached to the boron atoms (C-2 and C-5) are equivalent and are expected to be the most downfield of the furan carbons. The signal for carbons directly attached to boron can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.[2] The two protonated carbons (C-3 and C-4) are also equivalent and will appear as a single peak.

-

Pinacol Carbons: The quaternary carbons of the pinacol groups bonded to oxygen will appear around 84-85 ppm, a characteristic region for such carbons in pinacol boronate esters.[3] The four equivalent methyl carbons will give rise to a single, intense signal in the aliphatic region around 24-25 ppm.[3]

Experimental Protocol: NMR Data Acquisition

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure separation from any impurities.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.

-

Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line to ~280 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of Furan-2,5-diboronic acid, pinacol ester is straightforward due to its high degree of symmetry. The predicted ¹H and ¹³C NMR, IR, and MS data provide a clear and consistent picture of its molecular structure. By adhering to the standardized experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the validity and reproducibility of their scientific endeavors.

References

-

MySkinRecipes. Furan-2-boronic acid pinacol ester. [Link]

-

Chem-Impex. Bis(pinacolato)diboron. [Link]

-

PubChem. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

ResearchGate. Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in.... [Link]

-

ChemBK. Furan-2,5-diboronic acid, pinacol dieste. [Link]

-

Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

-

ResearchGate. Bis(pinacolato)diboron: (2,2′-Bi-1,3,2-dioxaborolane, 4,4,4′,4′,5,5,5′,5′-octamethyl-). [Link]

-

ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol).... [Link]

-

PubChem. 4,4,4',4',5,5,5',5'-Octamethyl-2,2'-bi-1,3,2-dioxaborolane. [Link]

-

ResearchGate. FTIR spectra of furan-based copolyesters. [Link]

-

FUR4Sustain. Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. [Link]

-

Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

Sources

Furan-2,5-diboronic Acid, Pinacol Ester: A Comprehensive Technical Guide for Researchers

Introduction: The Versatile Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations have led to its incorporation into numerous clinically approved drugs and advanced materials.[1] Among the many functionalized furan derivatives, Furan-2,5-diboronic acid, pinacol ester stands out as a highly versatile and valuable building block. This symmetrical molecule, featuring two boronic acid pinacol ester groups at the 2 and 5 positions, serves as a powerful linchpin in the construction of complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides an in-depth exploration of Furan-2,5-diboronic acid, pinacol ester, covering its synthesis, commercial availability, and key applications, with a focus on empowering researchers in drug discovery and materials science to leverage its full potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. Key properties of Furan-2,5-diboronic acid, pinacol ester are summarized below.

| Property | Value | Reference |

| CAS Number | 476004-83-8 | [4] |

| Molecular Formula | C₁₆H₂₆B₂O₅ | [4] |

| Molecular Weight | 320.00 g/mol | [4] |

| Appearance | Not explicitly stated, but related furan boronic esters are liquids. | |

| Purity | Typically ≥95% - 97% | [5][6] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis of Furan-2,5-diboronic Acid, Pinacol Ester: A Step-by-Step Protocol

The most common and efficient route to Furan-2,5-diboronic acid, pinacol ester involves a two-step process starting from furan: a double bromination to yield 2,5-dibromofuran, followed by a palladium-catalyzed Miyaura borylation.

Part 1: Synthesis of 2,5-Dibromofuran

The synthesis of the key intermediate, 2,5-dibromofuran, can be achieved through the direct bromination of furan.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan in a suitable solvent such as dimethylformamide (DMF).[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in DMF dropwise to the stirred furan solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of furan to 2,5-dibromofuran.

-

Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2,5-dibromofuran can be purified by distillation or column chromatography to yield the desired product.

Part 2: Miyaura Borylation of 2,5-Dibromofuran

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts aryl halides to their corresponding boronic esters.[8]

Experimental Protocol:

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromofuran (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (slightly more than 2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (typically 2-5 mol%), and a base, most commonly potassium acetate (KOAc) (3-4 equivalents).[8]

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or toluene.[8]

-

Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-100 °C. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: The filtrate is then concentrated under reduced pressure. The resulting crude Furan-2,5-diboronic acid, pinacol ester can be purified by column chromatography on silica gel to afford the final product.

Caption: Synthetic pathway to Furan-2,5-diboronic acid, pinacol ester.

Commercial Availability and Suppliers

For researchers who prefer to purchase Furan-2,5-diboronic acid, pinacol ester, it is commercially available from several chemical suppliers. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of the intended application.

| Supplier | Product Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-270889 | Not specified | Contact for details |

| Thermo Scientific Chemicals (Alfa Aesar) | L18366 | 96% | 1 g, 5 g |

| BLDpharm | BD137359 | 97% | Contact for details |

| MySkinRecipes | 188056 | 98% | 5 g, 25 g, 100 g |

Key Applications in Drug Discovery and Materials Science

The primary utility of Furan-2,5-diboronic acid, pinacol ester lies in its application as a difunctional building block in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction forms carbon-carbon bonds between the furan core and various aryl or heteroaryl halides, enabling the synthesis of a diverse array of complex molecules.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[10] When employing Furan-2,5-diboronic acid, pinacol ester, either one or both of the boronic ester groups can react, allowing for stepwise or one-pot double cross-coupling reactions. This provides a powerful strategy for the synthesis of linear, conjugated systems.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a suitable reaction vessel, combine the aryl or heteroaryl halide (1 or 2 equivalents), Furan-2,5-diboronic acid, pinacol ester (1 equivalent for mono-coupling, 0.5 equivalents for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used.

-

Reaction Conditions: The mixture is heated under an inert atmosphere, with the temperature and reaction time being dependent on the reactivity of the coupling partners.

-

Work-up and Purification: After completion, the reaction is cooled, and the organic layer is separated. The product is then isolated through standard extraction and purification techniques, such as column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The furan nucleus is a common motif in a wide range of pharmaceuticals, exhibiting diverse biological activities including antibacterial, antifungal, and anticancer properties.[1] Furan-2,5-diboronic acid, pinacol ester provides a convergent and efficient means to access novel furan-containing drug candidates. By coupling this difunctional building block with various (hetero)aryl halides, medicinal chemists can rapidly generate libraries of compounds for biological screening. For instance, the synthesis of 2,5-diarylfurans, which are structural motifs in various biologically active molecules, can be readily achieved.[3]

Applications in Materials Science

The ability to construct extended, conjugated systems makes Furan-2,5-diboronic acid, pinacol ester a valuable monomer for the synthesis of organic electronic materials. The resulting poly(furan)s and oligo(furan)s can possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki-Miyaura polycondensation, utilizing dihaloaromatics and diboronic esters, is a powerful method for creating these advanced materials.

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a powerful and versatile building block for the synthesis of complex organic molecules. Its straightforward synthesis and commercial availability, coupled with its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, make it an indispensable tool for researchers in both drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of enabling scientists to effectively harness its potential in their research endeavors.

References

- Schlosser, M., & Rausis, T. (2004). 2,5-Dibromofuran. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2025).

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 564-571.

- Botteselle, G. V., Hough, T. L. S., Venturoso, R. C., Cella, R., & Stefani, H. A. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki−Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. The Journal of Organic Chemistry, 73(4), 1514–1517.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

- D’Augustin, M., Célanire, S., & Doris, E. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(14), 5346–5349.

- Sequential borylation/Suzuki–Miyaura cross-coupling reactions for the synthesis of terphenyl building block 14 and oligoaryl linkers 17 and 22.

- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Billingsley, K. L., & Buchwald, S. L. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron, 69(27), 5579–5586.

- Synthesis method of 2,5-dibromopyridine. Google Patents.

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]

-

Furan-2-boronic acid pinacol ester. MySkinRecipes. Retrieved from [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Sci-Hub. Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides / Australian Journal of Chemistry, 2008 [sci-hub.sg]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Furan-2-boronic acid pinacol ester, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,5-Dibromofuran [ch.ic.ac.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Furan-Based Conductive Polymers Using Furan-2,5-diboronic acid, pinacol ester

Abstract

Furan-containing π-conjugated polymers are emerging as a significant class of materials in organic electronics, prized for their unique electronic properties and the potential for derivation from renewable bio-resources.[1][2] This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of furan-based conductive copolymers using Furan-2,5-diboronic acid, pinacol ester as a key building block. We will focus on the palladium-catalyzed Suzuki-Miyaura polycondensation, a robust and versatile method for forming carbon-carbon bonds. This document is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for polymer characterization.

Introduction: The Significance of Furan in Conductive Polymers

For decades, thiophene and benzene have been the dominant building blocks in the world of conductive polymers. However, the incorporation of furan moieties into the polymer backbone offers distinct advantages. The furan ring's weaker aromaticity and unique electronic structure, compared to thiophene, can lead to materials with higher solubility and altered optoelectronic properties.[1][3] Furthermore, the accessibility of furan-based starting materials from non-petroleum, renewable feedstocks aligns with the growing demand for sustainable and green chemistry.[4]

Furan-2,5-diboronic acid, pinacol ester is an essential monomer that enables the precise and efficient construction of these polymers. It serves as the nucleophilic component in cross-coupling reactions, most notably the Suzuki-Miyaura polymerization, allowing for the creation of well-defined alternating copolymers with tunable properties.[1][5] This guide will detail the synthesis of a representative alternating copolymer of furan and benzothiadiazole, a common electron-accepting unit, to demonstrate the utility of this monomer.

The Underlying Chemistry: Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, predicated on a palladium-catalyzed reaction between an organoboron compound (like our furan-diboronic ester) and an organohalide. When bifunctional monomers are used, this reaction extends into a step-growth polymerization, known as Suzuki Polycondensation, to form long-chain conjugated polymers.

The Catalytic Cycle: The mechanism involves three key steps, which continuously repeat to build the polymer chain:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the dihaloaromatic monomer (Ar¹-X₂), inserting itself into a carbon-halogen bond to form a Pd(II) complex.

-

Transmetalation: A base activates the boronic ester, facilitating the transfer of the furan ring from the boron atom to the palladium center. This forms a new Pd(II) complex containing both aromatic units.

-

Reductive Elimination: The two aromatic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The efficiency of this cycle is paramount for achieving high molecular weight polymers, which are essential for good electronic performance.

Caption: Suzuki Polycondensation Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the synthesis of a poly[furan-alt-benzothiadiazole] (PF-BT) copolymer.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Furan-2,5-diboronic acid, pinacol ester | >98% | Various | Store under inert gas, handle quickly in air. |

| 4,7-dibromo-2,1,3-benzothiadiazole | >99% | Various | Comonomer. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >99% | Various | Catalyst. Highly sensitive to air. Store and handle in a glovebox. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Base. Must be finely ground and dried before use. |

| Toluene | Anhydrous | Various | Reaction solvent. Should be deoxygenated before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Co-solvent for solubility. |

| Methanol, Acetone, Hexane, Chloroform | ACS Grade | Various | Solvents for purification and extraction. |

| Aliquat® 336 | - | Various | Phase-transfer catalyst (optional, but recommended). |

Equipment: Schlenk line apparatus, inert atmosphere glovebox, oil bath, magnetic stirrer/hotplate, Soxhlet extraction apparatus, rotary evaporator, standard oven-dried glassware.

Step-by-Step Synthesis Procedure

Causality and Trustworthiness: Every step is designed to maximize polymer molecular weight and purity. An inert atmosphere is not optional; it is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The stoichiometry of the monomers must be as close to 1:1 as possible to ensure high degrees of polymerization according to the Carothers equation.

-

Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and assembled hot under a vacuum, then backfilled with high-purity argon or nitrogen.

-

Reagent Loading: In a glovebox, add Furan-2,5-diboronic acid, pinacol ester (e.g., 100 mg, 1.0 eq) and 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq) to a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Base and Solvent Addition: Add finely ground, anhydrous K₂CO₃ (4.0 eq) to the flask. Remove the flask from the glovebox and connect it to the Schlenk line. Add anhydrous toluene (20 mL) and anhydrous DMF (10 mL) via cannula.

-

Deoxygenation: Bubble argon through the stirred solution for 30-45 minutes. This step is crucial to remove any dissolved oxygen, which can degrade the catalyst.

-

Catalyst Addition: While maintaining a positive argon flow, add the Pd(PPh₃)₄ catalyst (0.02 eq) and a few drops of Aliquat® 336 to the reaction mixture. The solution will typically turn a deeper yellow or orange.

-

Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and allow it to react for 48 hours under a positive pressure of argon. The solution will become darker and more viscous as the polymer forms.

Polymer Purification: The Key to High Performance

Crude polymer is contaminated with catalyst residues and low molecular weight oligomers, which are detrimental to electronic properties. Soxhlet extraction is a non-negotiable, self-validating purification method.

-

Precipitation: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker of vigorously stirring methanol (400 mL). The polymer will precipitate as a dark solid.

-

Collection: Collect the solid by filtration, wash with additional methanol, and dry briefly.

-

Soxhlet Extraction: Load the dried solid into a cellulose thimble and place it in a Soxhlet extractor. Purify by sequential extraction with the following solvents for 24 hours each:

-

Methanol: Removes inorganic salts and polar impurities.

-

Acetone: Removes oligomers and residual monomers.

-

Hexane: Removes non-polar small molecules and grease.

-

-

Final Extraction: The purified polymer is then extracted with chloroform or another good solvent, leaving behind any insoluble catalyst residues in the thimble.

-

Recovery: The chloroform solution is concentrated using a rotary evaporator, and the polymer is precipitated again into methanol. The final product is collected by filtration and dried under a high vacuum at 40 °C for 24 hours.

Caption: Experimental workflow for polymer purification.

Characterization and Expected Results

Proper characterization validates the success of the synthesis and purification.

| Property | Method | Expected Outcome / Observation |

| Structure Confirmation | ¹H NMR | Disappearance of monomer vinyl protons and boronic ester peaks. Appearance of broad peaks in the aromatic region. |

| Molecular Weight | GPC (vs. Polystyrene) | Mₙ: 15-50 kDa; PDI (Mₙ/Mₙ): 1.5-2.5. Higher Mₙ is desirable. |

| Thermal Stability | TGA (under N₂) | Decomposition temperature (Tₔ) > 300 °C, indicating good thermal stability. |

| Optical Properties | UV-Vis Spectroscopy | A broad absorption band in the visible region (e.g., 400-600 nm). The onset of absorption is used to calculate the optical bandgap. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Reversible or quasi-reversible oxidation/reduction peaks. Used to estimate HOMO/LUMO energy levels. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Polymer Yield | Inefficient stirring; Impure reagents; Catalyst deactivation (oxygen leak). | Ensure vigorous stirring. Recrystallize monomers. Check Schlenk line for leaks and ensure proper deoxygenation. |

| Low Molecular Weight (Mₙ) | Incorrect stoichiometry; Presence of monofunctional impurities; Premature precipitation. | Use high-purity monomers and weigh them accurately. Ensure solvents are anhydrous. Check reaction temperature. |

| Side-reaction of deboronation at high temperatures.[5] | Use a milder base (e.g., CsF) or lower the reaction temperature. | |

| Insoluble Product | Extremely high molecular weight; Cross-linking side reactions. | Reduce reaction time. Use a higher boiling point solvent for better solubility during reaction (e.g., o-dichlorobenzene). |

Conclusion

Furan-2,5-diboronic acid, pinacol ester is a powerful and versatile monomer for the synthesis of novel furan-based conductive polymers via Suzuki polycondensation. The protocol detailed herein provides a reliable pathway to produce high-quality, well-defined copolymer materials. The success of this synthesis hinges on meticulous attention to experimental conditions, particularly the maintenance of an inert atmosphere and rigorous post-synthesis purification. The resulting polymers have significant potential for application in a variety of organic electronic devices, including organic solar cells and field-effect transistors, paving the way for the development of next-generation, sustainable electronics.[2][6]

References

-

Carrillo, I., & González-Tejera, M. J. (2018). Polyfuran Conducting Polymers: Synthesis, Properties, and Applications. ResearchGate. [Link]

-

Beaujuge, P. M., & Reynolds, J. R. (2010). π-Conjugated Furan-Based Polymers. ResearchGate. [Link]

-

Jin, X., et al. (2024). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. RSC Publishing. [Link]

-

Baudoin, O., & Sauthier, M. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

-

González-Tejera, M. J., de la Blanca, E. S., & Carrillo, I. (2008). Polyfuran conducting polymers: Synthesis, properties, and applications. Semantic Scholar. [Link]

-

Gunes, S., & Neugebauer, H. (2007). Furan-containing conjugated polymers for organic solar cells. ResearchGate. [Link]

-

Lu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic acid) derivatives by Suzuki polycondensation. RSC Publishing. [Link]

-

Zotti, G., et al. (2002). Conducting polyfurans by electropolymerization of oligofurans. RSC Publishing. [Link]

-

Reshak, A. H. (2022). Effect of heteroatoms on structural, electronic and spectroscopic properties of polyfuran, polythiophene and polypyrrole. ScienceDirect. [Link]

-

Karamel, R. (2018). Applications of furan and its derivative. Slideshare. [Link]

-

Liu, B., et al. (2015). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. ResearchGate. [Link]

-

Ansari, I. A., et al. (2016). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

-

Settle, A. E., et al. (2017). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]

-

Lee, J., et al. (2017). High-Performance Furan-Containing Conjugated Polymer for Environmentally Benign Solution Processing. ACS Publications. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

-

Qureshi, A., et al. (2021). Recent Trends and Developments in Conducting Polymer Nanocomposites for Multifunctional Applications. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Trends and Developments in Conducting Polymer Nanocomposites for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

Furan-2,5-diboronic acid, pinacol ester: A Bio-derived Building Block for Advanced Covalent Organic Frameworks

Application Note and Protocols for Researchers

Introduction: The Rise of Furan-Based Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, constructed from molecular building blocks linked by strong covalent bonds.[1] Their inherent porosity, high thermal stability, and low density make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and energy storage.[2][3] The pioneering work in COF synthesis often utilized boronic acid-containing building blocks to form boronate ester linkages.[4][5]

This guide focuses on Furan-2,5-diboronic acid, pinacol ester , a versatile building block for the synthesis of furan-based COFs. The incorporation of the furan moiety, a five-membered aromatic heterocycle derivable from biomass, introduces unique electronic properties and potential for further functionalization.[6] Furan-based polymers are gaining attention as sustainable alternatives to their petroleum-derived counterparts.[7] The use of Furan-2,5-diboronic acid, pinacol ester allows for the creation of robust and crystalline furan-based COFs through boronate ester linkages, offering a platform for the development of novel functional materials.

This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing detailed protocols and insights into the application of Furan-2,5-diboronic acid, pinacol ester in the synthesis of COFs.

Synthesis of Furan-Based COFs: A Step-by-Step Protocol

The most prevalent method for synthesizing crystalline COFs is solvothermal synthesis.[2] This technique involves heating the monomeric building blocks in a sealed vessel containing a suitable solvent or a mixture of solvents. The elevated temperature and pressure facilitate the reversible formation of covalent bonds, allowing for "error-correction" and the growth of a highly ordered, crystalline framework.[3]

The following protocol is a representative method for the synthesis of a 2D furan-based COF, adapted from established procedures for analogous heteroaromatic boronic acid-based COFs, such as those derived from thiophene. This protocol describes the condensation of Furan-2,5-diboronic acid, pinacol ester with a planar triangular co-monomer, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), to form a boronate ester-linked COF.

Experimental Protocol: Solvothermal Synthesis of a Furan-HHTP COF

Materials:

-

Furan-2,5-diboronic acid, pinacol ester (C₁₆H₂₆B₂O₅, MW: 320.00 g/mol )

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

Acetone (reagent grade)

-

Tetrahydrofuran (THF, anhydrous)

Equipment:

-

Pyrex tube with a screw cap

-

Schlenk line or glovebox for inert atmosphere operations

-

Oven

-

Centrifuge

-

Soxhlet extraction apparatus

Procedure:

-

Monomer Preparation: In a Pyrex tube, add Furan-2,5-diboronic acid, pinacol ester (e.g., 48.0 mg, 0.15 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (e.g., 32.4 mg, 0.10 mmol). The molar ratio of the diboronic acid to the polyol is crucial for achieving a well-ordered framework.

-

Solvent Addition: To the solid monomers, add a mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1.0 mL). The choice of solvent is critical; a combination of a polar solvent (dioxane) to dissolve the monomers and a non-polar solvent (mesitylene) to control the precipitation and crystal growth is often effective.

-

Sonication and Degassing: Briefly sonicate the mixture to ensure homogeneity. Subsequently, degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

-

Reaction: Seal the Pyrex tube under vacuum or an inert atmosphere (e.g., nitrogen or argon). Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours. The prolonged heating under solvothermal conditions allows for the reversible boronate ester formation, which is key to obtaining a crystalline product.

-

Work-up and Purification:

-

After 72 hours, remove the tube from the oven and allow it to cool to room temperature. A colored precipitate should be visible.

-

Collect the solid product by centrifugation.

-

Wash the crude product sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species. This is typically done by repeated cycles of centrifugation, decantation of the supernatant, and resuspension in fresh solvent.

-

For rigorous purification, perform a Soxhlet extraction with THF for 24 hours. This step is essential to remove any soluble impurities trapped within the pores of the COF.

-

-

Activation: Dry the purified COF powder under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This "activation" step removes any residual solvent from the pores, making them accessible for subsequent applications.

Causality Behind Experimental Choices:

-

Pinacol Ester Precursor: The use of the pinacol ester of the diboronic acid can sometimes offer better solubility and stability compared to the free boronic acid, although in many solvothermal syntheses, the free boronic acid is used directly. The pinacol groups are cleaved in situ during the reaction with the polyol.

-

Solvent System: The ratio of dioxane to mesitylene can be tuned to optimize the crystallinity of the final product. A solvent system that allows for slow precipitation of the framework is generally preferred for growing larger, more ordered crystals.

-

Temperature and Time: The reaction temperature of 120 °C is a common starting point for boronate ester COF synthesis, balancing the rate of formation and the reversibility of the linkage. The 72-hour reaction time ensures that the system reaches thermodynamic equilibrium, favoring the formation of the most stable, crystalline product.

-

Inert Atmosphere: While boronate ester formation is not strictly an oxygen-sensitive reaction, performing the synthesis under an inert atmosphere minimizes potential side reactions and degradation of the organic monomers at high temperatures.

Characterization of Furan-Based COFs

A thorough characterization is essential to confirm the successful synthesis of a crystalline, porous furan-based COF.

| Technique | Purpose | Expected Outcome for a Crystalline Furan-Based COF |

| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure. | A diffraction pattern with distinct, sharp peaks at specific 2θ values, indicating long-range order. The peak positions can be indexed to a specific crystal lattice. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired covalent bonds and the consumption of starting materials. | Disappearance of the O-H stretching band from HHTP and the appearance of characteristic B-O stretching bands of the boronate ester linkage. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | High thermal stability, with minimal weight loss up to 300-400 °C under an inert atmosphere. |

| Nitrogen Physisorption (BET Analysis) | To determine the specific surface area and pore size distribution. | A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. A high Brunauer-Emmett-Teller (BET) surface area. |

| Solid-State ¹³C and ¹¹B NMR Spectroscopy | To probe the local chemical environment of the atoms in the framework. | Resonances corresponding to the carbon and boron atoms in the expected chemical environments of the COF structure. |

| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Can reveal the shape and size of the crystalline domains, such as hexagonal platelets or spherical aggregates. |

Visualizing the Synthesis and Structure

Workflow of Solvothermal COF Synthesis

Caption: Schematic of a boronate ester-linked furan-HHTP COF.

Applications and Future Outlook

The incorporation of furan rings into the backbone of COFs opens up avenues for a variety of applications. Furan and its derivatives are valuable intermediates in the synthesis of dyes, specialty chemicals, and pharmaceuticals. The electron-rich nature of the furan ring can be exploited in electronic and optoelectronic devices. Potential applications for furan-based COFs include:

-

Gas Adsorption and Separation: The well-defined porous structure can be tailored for the selective capture of gases like CO₂.

-

Catalysis: The furan moieties can be functionalized, or the porous structure can be used to host catalytic nanoparticles.

-

Sensing: The electronic properties of the furan-based framework could be modulated by the presence of specific analytes, forming the basis for chemical sensors.

-

Drug Delivery: The porous and biocompatible nature of some furan-based polymers suggests potential applications in controlled drug release.

The development of COFs from sustainable, biomass-derived building blocks like Furan-2,5-diboronic acid, pinacol ester is a significant step towards greener advanced materials. Future research will likely focus on exploring the full potential of these materials by synthesizing a wider range of furan-based COFs with different topologies and functionalities, and evaluating their performance in various technological applications.

References

-

ResearchGate. (2025, August 7). Synthesis and properties of furan-based imine-linked porous organic frameworks | Request PDF. Retrieved from [Link]

-

Frey, L., Jarju, J. J., Salonen, L. M., & Medina, D. D. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(24), 10763–10787. [Link]

-

SciSpace. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Retrieved from [Link]

-

OUCI. (n.d.). Preparation of Furan-based covalent organic frameworks (Furan-COFs) derived from 5-HMF and their efficient recovery of gold from electronic waste. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

ACS Publications. (2023, May 19). Solvothermal Synthesis of Uniform Covalent Organic Framework Microspheres Enabling High-Loading Palladium for Oxygen Reduction Reaction | Macromolecules. Retrieved from [Link]

-

MIT. (2013, March 26). Thiophene-based covalent organic frameworks. Retrieved from [Link]

-

ResearchGate. (2011, January 12). Mechanistic Insights into Furan Formation in Maillard Model Systems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Retrieved from [Link]

-

PubMed. (2022, November 21). Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR. Retrieved from [Link]

-

NIH. (2024, July 4). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography - PMC. Retrieved from [Link]

-

MDPI. (2026, January 25). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. Retrieved from [Link]

-

Slideshare. (n.d.). Applications of furan and its derivative | PPTX. Retrieved from [Link]

-

YouTube. (2021, September 30). 11 - Synthesis of Furans and Pyrroles. Retrieved from [Link]

-

ResearchGate. (2015, May 18). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Retrieved from [Link]

-

MIT. (2013, March 26). Thiophene-based covalent organic frameworks. Retrieved from [Link]

-

ACS Publications. (2025, July 22). Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications | Accounts of Materials Research. Retrieved from [Link]

-

ChemRxiv. (n.d.). enzymatic-synthesis-of-furan-based-copolymers-material-characterization-and-potential-for-biomedical-applications.pdf. Retrieved from [Link]

-

ACS Publications. (2026, January 22). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring | ACS Applied Polymer Materials. Retrieved from [Link]

-

MDPI. (n.d.). Covalent Organic Framework Composites: Synthesis and Analytical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Structural Analysis of Lignin-Based Furan Resin. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

-

ACS Publications. (2026, January 20). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals | Organic Letters. Retrieved from [Link]

Sources

- 1. Boronic-Acid-derived covalent organic frameworks: From synthesis to applications | Documents - Universidade de Vigo [portalcientifico.uvigo.gal]

- 2. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Covalent Organic Frameworks (COFs)-Nanocellulose Composite and Its Thermal Degradation Studied by TGA/FTIR | MDPI [mdpi.com]

- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Furan synthesis [organic-chemistry.org]

- 7. web.mit.edu [web.mit.edu]

Application Notes and Protocols for Furan-2,5-diboronic acid, pinacol ester in Synthesis

Introduction: A Versatile Bifunctional Building Block

Furan-2,5-diboronic acid, pinacol ester is a valuable and versatile bifunctional reagent in modern organic synthesis. Its rigid furan core, flanked by two reactive boronic ester moieties, makes it an essential building block for the construction of a wide array of functional organic materials, including conjugated polymers, oligomers, and complex small molecules. These resulting furan-containing compounds are of significant interest in drug discovery, materials science, and electronics due to their unique electronic and photophysical properties.[1] This guide provides a comprehensive overview of the properties, handling, and detailed application protocols for Furan-2,5-diboronic acid, pinacol ester, with a particular focus on its use in Suzuki-Miyaura cross-coupling reactions.

Reagent Properties and Handling

A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₆B₂O₅ | [2] |

| Molecular Weight | 320.00 g/mol | [2] |

| CAS Number | 476004-83-8 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | General Knowledge |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The compound is sensitive to moisture. | General Knowledge |

Safety and Handling Precautions:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[4]

-

Handling: Handle under an inert atmosphere to prevent hydrolysis of the boronic ester groups.[5] Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of Furan-2,5-diboronic acid, pinacol ester. This palladium-catalyzed reaction forms a carbon-carbon bond between the furan core and an aryl, heteroaryl, or vinyl halide/triflate.[6] The bifunctional nature of the reagent allows for either mono- or di-substitution, leading to a diverse range of molecular architectures.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[6]

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X).

-

Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center. The boronic ester is activated by a base to form a more nucleophilic borate species.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the use of Furan-2,5-diboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Synthesis of a Symmetrical 2,5-Diaryl-furan

This protocol is designed for the double Suzuki-Miyaura coupling to yield a symmetrical 2,5-disubstituted furan derivative.

Reaction Scheme:

Materials:

-

Furan-2,5-diboronic acid, pinacol ester (1.0 eq.)

-

Aryl halide (e.g., 4-bromotoluene) (2.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃, CsF, or K₃PO₄) (4.0 eq.)

-

Solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add Furan-2,5-diboronic acid, pinacol ester (e.g., 0.5 mmol, 160 mg), the aryl halide (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-diaryl-furan.

Protocol 2: Selective Mono-arylation of Furan-2,5-diboronic acid, pinacol ester

Achieving selective mono-substitution requires careful control of stoichiometry and reaction conditions. The key is to use a limiting amount of the aryl halide.

Reaction Scheme:

Materials:

-

Furan-2,5-diboronic acid, pinacol ester (1.0 eq.)

-

Aryl halide (e.g., 4-iodobenzonitrile) (0.9-1.0 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃ or CsF) (2.0 eq.)

-

Solvent (e.g., Dioxane or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add Furan-2,5-diboronic acid, pinacol ester (e.g., 1.0 mmol, 320 mg), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 22 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., 10 mL of dioxane).

-

In a separate flask, prepare a solution of the aryl halide (0.9 mmol) in the same degassed solvent (e.g., 5 mL).

-

Slowly add the aryl halide solution to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

-

After the addition is complete, stir the reaction at a moderate temperature (e.g., 50-70 °C) and monitor the progress carefully by TLC or LC-MS.

-

Once the starting aryl halide is consumed, quench the reaction by cooling to room temperature and adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. It is crucial to carefully separate the mono-arylated product from the di-arylated byproduct and unreacted starting material.

Causality Behind Experimental Choices for Selectivity:

-

Stoichiometry: Using a slight excess of the diboronic ester relative to the aryl halide is the primary method to favor mono-substitution.

-

Slow Addition: The slow addition of the aryl halide maintains its low concentration in the reaction mixture, reducing the likelihood of a second coupling event with the mono-arylated intermediate.

-

Milder Conditions: Lower reaction temperatures and shorter reaction times can also help to prevent the second coupling reaction from occurring.

Application in Polymer Synthesis: Suzuki Polycondensation

Furan-2,5-diboronic acid, pinacol ester is an excellent monomer for the synthesis of furan-containing conjugated polymers via Suzuki polycondensation. These polymers are of interest for applications in organic electronics.[1][7]

General Workflow for Suzuki Polycondensation:

Figure 2: General workflow for the synthesis of furan-containing conjugated polymers.

The procedure is similar to the di-substitution protocol, but with a di-haloaromatic comonomer. The resulting polymer is typically purified by precipitation and Soxhlet extraction to remove oligomers and catalyst residues.

Characterization of Products